![molecular formula C15H10IN3O4 B3952784 6-IODO-3-METHYL-2-[(1E)-2-(5-NITROFURAN-2-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B3952784.png)
6-IODO-3-METHYL-2-[(1E)-2-(5-NITROFURAN-2-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
Overview
Description
6-IODO-3-METHYL-2-[(1E)-2-(5-NITROFURAN-2-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes an iodine atom, a methyl group, and a nitrofuran moiety. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-IODO-3-METHYL-2-[(1E)-2-(5-NITROFURAN-2-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step reactions. One common method involves the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process typically includes the use of high-purity reagents and solvents, as well as stringent quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-IODO-3-METHYL-2-[(1E)-2-(5-NITROFURAN-2-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted quinazolinones and other functionalized quinazolinone derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-IODO-3-METHYL-2-[(1E)-2-(5-NITROFURAN-2-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon reduction, which can damage cellular components and lead to cell death. This property makes it a potential candidate for antimicrobial and anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one share structural similarities.
Nitrofuran Compounds: Compounds such as nitrofurantoin and furazolidone have similar nitrofuran moieties.
Uniqueness
6-IODO-3-METHYL-2-[(1E)-2-(5-NITROFURAN-2-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of a quinazolinone core with an iodine atom and a nitrofuran moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-iodo-3-methyl-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinazolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10IN3O4/c1-18-13(6-3-10-4-7-14(23-10)19(21)22)17-12-5-2-9(16)8-11(12)15(18)20/h2-8H,1H3/b6-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YADKQBFRFBEDQE-ZZXKWVIFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C(C1=O)C=C(C=C2)I)C=CC3=CC=C(O3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC2=C(C1=O)C=C(C=C2)I)/C=C/C3=CC=C(O3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10IN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.